Cas no 612-28-2 (N-Methyl-2-nitroaniline)
N-Methyl-2-nitroaniline Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-2-nitroaniline
- N-Methyl-2-nitroanil
- N-methyl-2-nitrobenzenamine
- N-Methyl-o-nitroaniline
- 2-methylamino-nitrobenzene
- 2-Nitro-N-methylaniline
- Aniline,N-methyl-o-nitro
- Benzenamine,N-methyl-2-nitro
- N-Methyl 2-nitroaniline
- o-(Methylamino)nitrobenzene
- o-nitro-N-methylaminobenzene
- o-nitro-N-methylaniline
- SB75786
- I10239
- DT8RVN6PBT
- Cambridge id 5108252
- STR08505
- SCHEMBL230874
- 2-(Methylamino)nitrobenzene
- NCIOpen2_001149
- AE-562/40288729
- 612-28-2
- N-methyl-N-2-nitrophenylaniline
- BRN 2209110
- Benzenamine, N-methyl-2-nitro-
- CS-0011702
- EINECS 210-303-1
- N-Methyl-N-(2-nitrophenyl)amine #
- NSC-86672
- MFCD00007090
- N-Methyl-2-nitroaniline, 98%
- (Methyl)(2-nitrophenyl)amine
- AKOS003297298
- FT-0671999
- EN300-59277
- InChI=1/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H
- Z31222766
- NSC86672
- NS00034612
- FT-0632552
- Aniline, N-methyl-o-nitro-
- N-Methyl-N-(2-nitrophenyl)amine
- NSC 86672
- N-methyl o-nitro aniline
- DTXSID4060608
- o-Nitro-N-methyl aniline
- Methyl-(2-nitro-phenyl)-amine
- DB-053815
- ALBB-013492
- aniline, N-methyl-2-nitro-
- methyl(2-nitrophenyl)amine
-
- MDL: MFCD00007090
- Inchi: 1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3
- InChI Key: KFBOUJZFFJDYTA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC=CC=1NC)=O
Computed Properties
- Exact Mass: 152.05900
- Monoisotopic Mass: 152.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 57.8A^2
Experimental Properties
- Color/Form: Red powder
- Density: 1.2333 (estimate)
- Melting Point: 35-38 °C (lit.)
- Boiling Point: 294.61°C (rough estimate)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.6276 (estimate)
- PSA: 57.85000
- LogP: 2.23270
N-Methyl-2-nitroaniline Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301 + H311 + H331-H373
- Warning Statement: P261-P280-P301+P310-P311
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 23/24/25-33
- Safety Instruction: S36/37-S45
- RTECS:BY5710000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Packing Group:II
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R23/24/25; R33
- Storage Condition:Store at recommended temperature
N-Methyl-2-nitroaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW620-20g |
N-Methyl-2-nitroaniline |
612-28-2 | 98% | 20g |
¥533.0 | 2022-06-10 | |
| TRC | M323555-5g |
N-Methyl-2-nitroaniline |
612-28-2 | 5g |
$ 161.00 | 2023-09-07 | ||
| TRC | M323555-10g |
N-Methyl-2-nitroaniline |
612-28-2 | 10g |
$276.00 | 2023-05-17 | ||
| TRC | M323555-25g |
N-Methyl-2-nitroaniline |
612-28-2 | 25g |
$ 510.00 | 2022-06-04 | ||
| TRC | M323555-50g |
N-Methyl-2-nitroaniline |
612-28-2 | 50g |
$1189.00 | 2023-05-17 | ||
| Alichem | A019064316-250mg |
N-methyl-2-nitroaniline |
612-28-2 | 98% | 250mg |
$680.00 | 2023-09-01 | |
| Alichem | A019064316-500mg |
N-methyl-2-nitroaniline |
612-28-2 | 98% | 500mg |
$980.00 | 2023-09-01 | |
| Alichem | A019064316-1g |
N-methyl-2-nitroaniline |
612-28-2 | 98% | 1g |
$1685.00 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75370-10g |
N-Methyl-2-nitroaniline |
612-28-2 | 98% | 10g |
¥81.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75370-25g |
N-Methyl-2-nitroaniline |
612-28-2 | 98% | 25g |
¥178.0 | 2024-07-19 |
N-Methyl-2-nitroaniline Suppliers
N-Methyl-2-nitroaniline Related Literature
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Deepak B. Nale,Bhalchandra M. Bhanage Green Chem. 2015 17 2480
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Hao Liu,Liping Zhang,Langqiu Chen,Carl Redshaw,Yan Li,Wen-Hua Sun Dalton Trans. 2011 40 2614
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Neel Deorukhkar,Céline Besnard,Laure Guénée,Claude Piguet Dalton Trans. 2021 50 1206
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M. A. Ab Rani,A. Brant,L. Crowhurst,A. Dolan,M. Lui,N. H. Hassan,J. P. Hallett,P. A. Hunt,H. Niedermeyer,J. M. Perez-Arlandis,M. Schrems,T. Welton,R. Wilding Phys. Chem. Chem. Phys. 2011 13 16831
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5. Effects of N-alkylation and NN-dialkylation on the pK a of anilinium and nitroanilinium ionsJohn W. Eastes,Mary H. Aldridge,Mortimer J. Kamlet a of anilinium and nitroanilinium ions. John W. Eastes Mary H. Aldridge Mortimer J. Kamlet J. Chem. Soc. B 1969 922
Additional information on N-Methyl-2-nitroaniline
N-Methyl-2-nitroaniline: A Comprehensive Overview
N-Methyl-2-nitroaniline, also known by its CAS number 612-28-2, is a chemical compound that has garnered significant attention in various fields of chemistry and pharmacology. This compound is a derivative of aniline, with a methyl group attached to the nitrogen atom and a nitro group located at the second position on the aromatic ring. The structure of N-Methyl-2-nitroaniline makes it a valuable molecule for both academic research and industrial applications.
Recent studies have highlighted the potential of N-Methyl-2-nitroaniline in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the field of oncology. The nitro group in the molecule is known to exhibit strong electron-withdrawing properties, which can influence the electronic characteristics of the aromatic ring and enhance the compound's reactivity in various chemical reactions.
The synthesis of N-Methyl-2-nitroaniline typically involves nitration reactions, where aniline derivatives are subjected to nitration conditions using mixed acid systems. This process is highly controlled to ensure the selective placement of the nitro group at the desired position on the aromatic ring. The methyl group substitution on the nitrogen atom plays a crucial role in stabilizing the molecule and modulating its physical properties, such as solubility and melting point.
In terms of applications, N-Methyl-2-nitroaniline has been utilized in the preparation of advanced materials, including polymers and pigments. Its unique electronic structure allows it to serve as a building block for constructing complex molecular architectures. Recent advancements in materials science have demonstrated its potential in creating high-performance materials with tailored optical and electronic properties.
The pharmacological profile of N-Methyl-2-nitroaniline has also been a focal point of recent research. Studies have shown that this compound exhibits moderate anti-inflammatory and antioxidant activities, making it a promising candidate for drug development. Furthermore, its ability to interact with biological systems has led to investigations into its potential role in treating neurodegenerative diseases and cardiovascular disorders.
From an environmental perspective, understanding the behavior and fate of N-Methyl-2-nitroaniline in natural systems is essential for ensuring sustainable practices. Research has focused on its degradation pathways under various environmental conditions, including microbial activity and photochemical reactions. These studies aim to minimize its ecological impact while maximizing its beneficial applications.
In conclusion, N-Methyl-2-nitroaniline (CAS No: 612-28-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research. As ongoing studies continue to uncover new insights into its potential, this compound is poised to make significant contributions to both scientific innovation and industrial progress.
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